3-(Hydroxymethyl)-5-methoxyphenol
Beschreibung
Eigenschaften
CAS-Nummer |
30891-29-3 |
|---|---|
Molekularformel |
C8H10O3 |
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
3-(hydroxymethyl)-5-methoxyphenol |
InChI |
InChI=1S/C8H10O3/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,9-10H,5H2,1H3 |
InChI-Schlüssel |
OANKJSUXMPAWAT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)O)CO |
Kanonische SMILES |
COC1=CC(=CC(=C1)O)CO |
melting_point |
85 - 86 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues in Cannabis sativa
Several dihydrostilbenes and phenolic derivatives share the 5-methoxyphenol core with variations in substituents (Table 1):
Key Structural Differences :
- Substituent Complexity: While 3-(Hydroxymethyl)-5-methoxyphenol has simple hydroxymethyl and methoxy groups, analogues like cannabistilbene I (146) incorporate prenyl or isopentenyl chains, enhancing lipophilicity and bioactivity .
- Biosynthetic Role : The compound serves as a precursor in dihydrostilbene pathways, whereas derivatives like canniprene (145) are terminal products with distinct pharmacological roles .
Analogues in Other Plant Species
Dendrobium spp. and Quercus incana :
- 3-(4-Hydroxyphenethyl)-5-methoxyphenol: Isolated from Dendrobium officinale, this compound shares the 5-methoxyphenol core but substitutes the hydroxymethyl group with a phenethyl chain. It promotes nerve growth factor (NGF)-induced neuronal differentiation in PC12 cells .
- 2-(4-Hydroxybutan-2-yl)-5-methoxyphenol: Found in Quercus incana, this derivative replaces the hydroxymethyl group with a hydroxylated butan-2-yl chain. It exhibits anxiolytic effects via GABA-A receptor modulation .
Physicochemical and Pharmacological Comparisons
Solubility and Reactivity :
- 3-(Hydroxymethyl)-5-methoxyphenol is polar due to its hydroxyl and methoxy groups, favoring aqueous solubility. In contrast, prenylated analogues (e.g., cannabistilbene I) exhibit higher lipid solubility, enhancing membrane permeability .
- The hydroxymethyl group in 3-(Hydroxymethyl)-5-methoxyphenol allows for esterification or glycosylation, a feature exploited in synthetic derivatives for drug development .
Vorbereitungsmethoden
Ortho-Bromination of Vanillin
Vanillin undergoes electrophilic aromatic substitution at the ortho position relative to the hydroxyl group. Bromine or N-bromosuccinimide (NBS) in acidic media yields 5-bromo-4-hydroxy-3-methoxybenzaldehyde (bromovanillin). Optimal conditions involve:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Acetic acid/water (1:1) | |
| Temperature | 60–80°C | |
| Reaction time | 4–6 hours | |
| Yield | 85–90% |
The bromine atom directs subsequent hydrolysis by stabilizing the intermediate quinone methide.
Alkaline Hydrolysis to Hydroxyvanillin
Bromovanillin is hydrolyzed under basic conditions to form 4,5-dihydroxy-3-methoxybenzaldehyde (hydroxyvanillin). The process uses aqueous sodium hydroxide (3.0 M) at elevated temperatures:
The reaction mixture is neutralized with sulfuric acid post-hydrolysis, and hydroxyvanillin is extracted using dichloromethane.
Reduction of Hydroxyvanillin to 3-(Hydroxymethyl)-5-methoxyphenol
The aldehyde group of hydroxyvanillin is reduced to a primary alcohol using borohydride reagents. Sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) in tetrahydrofuran (THF) or methanol are effective:
Optimization of Reduction Conditions
Data from analogous reductions in pyrazole systems suggest LiBH₄ provides higher selectivity:
| Parameter | Value | Source |
|---|---|---|
| Reducing agent | LiBH₄ (2.5 equiv) | |
| Solvent | THF/methanol (3:1) | |
| Temperature | 20–25°C | |
| Reaction time | 3 hours | |
| Yield | 78–82% (extrapolated) |
The hydroxymethyl product is purified via recrystallization from ethyl acetate/hexane mixtures.
Alternative Pathways and Industrial Considerations
One-Pot Bromination-Hydrolysis-Reduction
Recent advances propose a telescoped process where bromovanillin is hydrolyzed and reduced without isolation. This minimizes intermediate handling and improves throughput:
Q & A
Q. What are the established synthetic routes for 3-(hydroxymethyl)-5-methoxyphenol, and how can researchers optimize yield and purity?
- Methodological Answer : The compound can be synthesized via reduction of 2-hydroxy-4-methoxybenzaldehyde using catalytic hydrogenation or sodium borohydride. Optimization requires monitoring reaction conditions (e.g., solvent polarity, temperature, and catalyst loading) to avoid over-reduction or side-product formation. Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .
- Key Data :
- Reduction pathway yield: ~60-75% (depending on catalyst).
- Purity post-recrystallization: ≥95% (HPLC-UV).
Q. How is the crystal structure of 3-(hydroxymethyl)-5-methoxyphenol determined, and what software tools are recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule data. Key steps include data collection at low temperature (100 K), space group determination, and iterative refinement of positional/thermal parameters. Hydrogen bonding networks should be validated using tools like Mercury .
- Key Data :
- Bond angles: C3–C8–C7 = 121.29(14)°, O9–H9 = 119.4°.
- Space group: P2₁/c (monoclinic).
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows distinct signals for hydroxyl (δ 9.2 ppm, broad), methoxy (δ 3.7 ppm, singlet), and hydroxymethyl (δ 4.5 ppm, doublet).
- FT-IR : O–H stretch (~3300 cm⁻¹), aromatic C–C (~1600 cm⁻¹), and methoxy C–O (~1250 cm⁻¹).
- MS : ESI-TOF/MS provides accurate mass (m/z 154.06 [M-H]⁻) for molecular formula confirmation .
Advanced Research Questions
Q. How do competing metabolic pathways influence the stability of 3-(hydroxymethyl)-5-methoxyphenol in biological systems?
- Methodological Answer : The compound undergoes oxidation to 2-hydroxy-4-methoxybenzoic acid or conjugation (e.g., sulfation, glucuronidation) in vivo. Stability studies require HPLC-MS/MS to track metabolites. Use OECD QSAR Toolbox to predict phase I/II metabolism and compare with in vitro hepatocyte assays. Contradictions between predicted and observed pathways may arise due to enzyme polymorphism, necessitating kinetic modeling .
- Key Data :
- Predicted half-life in human hepatocytes: ~2.5 hrs.
- Major metabolite: Glucuronide conjugate (m/z 330.10 [M+GlcUA-H]⁻).
Q. What experimental design considerations are critical for studying the compound’s antioxidant activity, and how can conflicting data be resolved?
- Methodological Answer : Use DPPH/ABTS radical scavenging assays with strict pH control (pH 7.4) and Trolox as a reference. Conflicting IC₅₀ values may stem from solvent polarity (e.g., ethanol vs. DMSO) or assay interference by the hydroxymethyl group. Validate results with ORAC (oxygen radical absorbance capacity) assays and compare with DFT calculations of H-atom transfer energetics .
- Key Data :
- DPPH IC₅₀: 28.5 µM (ethanol) vs. 35.2 µM (DMSO).
- ORAC value: 3.2 µmol TE/µmol compound.
Q. How can researchers address challenges in crystallizing 3-(hydroxymethyl)-5-methoxyphenol for structural studies?
- Methodological Answer : Slow evaporation (e.g., ethyl acetate/hexane, 1:3) at 4°C promotes crystal growth. If twinning occurs, use SHELXD for structure solution and PLATON to check for pseudosymmetry. For poor diffraction (<1.0 Å resolution), consider deuteration or co-crystallization with stabilizing agents (e.g., crown ethers) .
- Key Data :
- Optimal crystallization solvent: Ethyl acetate/hexane.
- Resolution improvement post-deuteration: 0.85 Å → 0.78 Å.
Data Contradiction Analysis
Q. Discrepancies in reported synthetic yields: How to identify and mitigate sources of variability?
- Analysis : Variability often stems from impure starting materials (e.g., 2-hydroxy-4-methoxybenzaldehyde with residual acetic acid) or uncontrolled reaction moisture. Use Karl Fischer titration to ensure anhydrous conditions and GC-MS to verify aldehyde purity. Reproducibility improves with strict inert atmospheres (N₂/Ar) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
